molecular formula C11H19BO2 B8211801 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8211801
M. Wt: 194.08 g/mol
InChI Key: VLUPSUNLCGSYAH-UHFFFAOYSA-N
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Description

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. This structure imparts significant steric hindrance and strain due to the bridgehead geometry, which influences its reactivity and stability . The compound’s molecular formula is C11H19BO2, with the bicyclo group directly bonded to the dioxaborolane ring (Figure 1) . Its synthesis often involves cross-coupling strategies or direct borylation of BCP precursors under controlled conditions, though specific protocols are less documented in publicly available literature.

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2/c1-9(2)10(3,4)14-12(13-9)11-5-8(6-11)7-11/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPSUNLCGSYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Addition in Flow Systems

A cornerstone of BCP-boronate synthesis involves photochemical reactions with [1.1.1]propellane. The in-flow photochemical protocol developed by Kaszynski and Michl enables large-scale production of bicyclo[1.1.1]pentane (BCP) intermediates. Propellane (4 ) reacts with diacetyl (5 ) under 365 nm UV irradiation in a flow reactor, yielding diketone 6 in 58% yield on a 1 kg scale within 6 hours . Subsequent haloform reaction with sodium hypochlorite and sodium hydroxide converts 6 into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ), which is esterified and functionalized to BCP-boronate (Figure 1) .

Key advantages of this method include:

  • Scalability : Production of 500 g of diacid 1 in a single batch .

  • Safety : Elimination of mercury lamps and quartz vessels .

  • Modularity : Intermediate 1 serves as a precursor for diverse BCP derivatives .

Radical Initiation and Propellane Functionalization

Radical-mediated pathways offer an alternative route. The patent by WO2017157932A1 discloses a one-step photochemical or radical-initiated reaction between propellane and halogenated reagents (e.g., Cl₂) to form asymmetrically substituted BCP intermediates . For example, chlorination under UV light yields 1-chloro-3-substituted BCPs, which undergo borylation with pinacol borane (HBpin) in the presence of palladium catalysts .

Reaction Conditions :

  • Radical Initiators : Azobisisobutyronitrile (AIBN) or thermal initiation at 80–100°C .

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) .

  • Yields : 60–75% for chlorinated intermediates, with borylation steps achieving >85% conversion .

Multi-Component Strain-Release Reactions

A three-component reaction involving N-benzyl ketimines, propellane, and pinacol boronates enables direct synthesis of BCP-boronates. Shelp et al. demonstrated that 2-azaallyl anions, generated from ketimines, undergo strain-release addition to propellane, followed by borylation with B₂pin₂ (Figure 2) .

Optimized Parameters :

  • Catalyst : Pd(OAc)₂ with XPhos ligand .

  • Temperature : 80°C in THF .

  • Scope : Tolerates electron-withdrawing groups (e.g., -CN, -Br) on the ketimine .

  • Yield : 65–80% for aryl-substituted BCP-boronates .

Catalytic C–H Borylation of BCP Scaffolds

Direct borylation of pre-formed BCP derivatives via iridium catalysis provides a streamlined approach. Uchiyama et al. reported the undirected borylation of tertiary C–H bonds in BCPs using (tmphen)Ir(Bpin)₃ as a catalyst . This method selectively functionalizes the bridgehead position, bypassing the need for pre-functionalized intermediates.

Mechanistic Insights :

  • Oxidative Addition : The iridium complex activates the bridgehead C–H bond, forming a 7-coordinate Ir(V) intermediate .

  • Reductive Elimination : Releases BCP-boronate and regenerates the catalyst via reaction with B₂pin₂ .

  • Yield : 70–85% with a turnover number (TON) of 15–20 .

Functionalization of BCP Carboxylic Acid Derivatives

BCP-boronate is frequently synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ). Esterification of 1 with benzyl bromide (BnBr) in DMF yields dibenzyl ester 18 , which undergoes transesterification with pinacol borane to form the target compound .

Stepwise Protocol :

  • Esterification : React 1 with BnBr and K₂CO₃ in DMF (91% yield) .

  • Transesterification : Treat dibenzyl ester 18 with HBpin and Pd(OAc)₂ (78% yield) .

Comparative Analysis of Synthetic Methods

MethodKey ReagentsScaleYield (%)AdvantagesLimitations
Photochemical Flow Propellane, diacetyl1 kg45–51High scalability, safetyMulti-step synthesis
Radical Initiation Cl₂, AIBN10–100 g60–75One-step functionalizationRequires halogenated reagents
Multi-Component Ketimines, B₂pin₂1–10 g65–80Direct access to complex derivativesNarrow substrate scope
Catalytic Borylation (tmphen)Ir(Bpin)₃0.1–1 g70–85Atom-economical, no pre-functionalizationHigh catalyst loading
Esterification BnBr, HBpin10–50 g78–91Reliable, modularRequires acidic intermediates

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biological assays and drug development, where the compound can selectively bind to specific biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dioxaborolane Derivatives

Aromatic vs. Aliphatic Substituents
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2): Features an electron-withdrawing cyano group, enhancing electrophilicity for Suzuki-Miyaura couplings. Its melting point (94–99°C) reflects higher crystallinity compared to aliphatic analogs .
  • 2-(Phenylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS MFCD09842761): The ethynyl group enables conjugation, useful in synthesizing π-extended systems. Its reactivity in Sonogashira-like couplings is notable .
Bicyclic Systems
  • 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 174090-32-5): The norbornane scaffold (bicyclo[2.2.1]heptane) provides less strain than BCP, resulting in lower reactivity but better thermal stability (liquid at room temperature) .
  • Bis(pinacolato)diboron (B2Pin2): A dimeric boronate with two dioxaborolane rings. Widely used in diborylation reactions, contrasting with the monomeric, sterically hindered BCP derivative .

Reactivity in Cross-Coupling Reactions

Compound Key Reactivity Features Reference
BCP Boronate Steric hindrance slows transmetallation but enables selective couplings in strained systems. Limited data on yields.
Phenylethynyl Boronate High reactivity in alkyne-based couplings; 95% purity supports efficient transformations.
Norbornane Boronate Moderate reactivity due to reduced strain; used in niche applications requiring rigid scaffolds.
B2Pin2 Rapid diborylation under mild conditions; benchmark for efficiency in Suzuki reactions.

Stability and Handling

  • Requires inert storage similar to other boronic esters .
  • 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane : Allylic boronate with moderate stability; prone to hydrolysis without anhydrous conditions .
  • 2-(4-Chlorophenethyl) Boronate (CAS 444094-88-6): Halogenated analogs show enhanced shelf-life (98% purity) due to reduced Lewis acidity .

Spectroscopic Properties

11B NMR shifts vary significantly:

  • Phenyl-substituted boronate : δ = 30–33 ppm (typical for aryl boronic esters) .
  • BCP Boronate : Unreported, but bicyclo systems may shift upfield due to electronic effects.
  • Aliphatic Boronates (e.g., norbornane): δ = 28–30 ppm, reflecting reduced conjugation .

Biological Activity

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2152645-07-1) is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties and potential applications in drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{19}BO_{2}
  • Molecular Weight : 194.08 g/mol
  • InChI Key : VLUPSUNLCGSYAH-UHFFFAOYSA-N

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. The compound has been assessed for its ability to modulate inflammatory responses in various biological models.

Case Study Findings :
A study focused on the synthesis and biological evaluation of bicyclo[1.1.1]pentane-containing lipoxin A_4 mimetics demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in human monocyte cell lines. One specific derivative exhibited an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity, indicating potent anti-inflammatory effects .

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation:

  • NFκB Pathway : The compound significantly attenuates NFκB activation in response to inflammatory stimuli.
  • Cytokine Regulation : It downregulates the release of pro-inflammatory cytokines such as TNFα and MCP1 from activated monocytes.

Summary of Biological Evaluations

Study ReferenceCompound TestedIC50 (pM)Effect Observed
BCP-sLXm (6a)<100Inhibition of LPS-induced NFκB activity
BCP Derivatives<50Downregulation of TNFα release

Synthesis and Structural Considerations

The synthesis of this compound involves several key steps:

  • Suzuki Coupling : A critical step for forming the bicyclic structure.
  • Radical Bicyclopentylation : This step enhances the stability and bioactivity of the resulting compound.

These synthetic strategies underscore the importance of structural modifications in enhancing the biological profile of bicyclo[1.1.1]pentane derivatives.

Q & A

Q. How to standardize analytical data for cross-laboratory reproducibility?

  • Methodological Answer : Adopt the CRDC 2020 framework (RDF2050108) for process control. Share raw NMR (FID files), crystallographic data (CIFs), and computational inputs (Gaussian/GAMESS) via repositories like Zenodo. Use standardized hazard codes (e.g., GHS) for safety compliance .

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